2-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)propanamide
Description
The compound 2-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)propanamide is a heterocyclic organic molecule featuring a tetrazole core substituted with a 4-chlorophenyl group at the N1 position and a sulfanyl (-S-) linker. The sulfanyl group bridges the tetrazole to a propanamide chain, terminating in a 5-methyl-1,2-oxazol-3-yl moiety.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN6O2S/c1-8-7-12(18-23-8)16-13(22)9(2)24-14-17-19-20-21(14)11-5-3-10(15)4-6-11/h3-7,9H,1-2H3,(H,16,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHJDYKHFBNZIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C)SC2=NN=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)propanamide is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₃ClN₄OS
- Molecular Weight : 270.695 g/mol
- CAS Number : 951547-67-4
The biological activity of this compound is primarily attributed to its structural components:
- Tetrazole Ring : Known for its ability to mimic carboxylic acids and interact with biological targets.
- Chlorophenyl Group : Enhances lipophilicity and may improve bioavailability.
- Sulfanyl Group : Can participate in redox reactions and influence the compound's reactivity.
Antimicrobial Activity
Research indicates that compounds with a tetrazole moiety exhibit significant antimicrobial properties. For instance:
- A study demonstrated that derivatives of tetrazole showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have been explored through in vitro studies:
- It was observed that similar tetrazole-containing compounds inhibited the production of pro-inflammatory cytokines in activated microglial cells . This suggests a possible neuroprotective role in conditions like neuroinflammation.
Anticancer Potential
There is emerging evidence supporting the anticancer properties of tetrazole derivatives:
- A study highlighted that compounds with similar structures induced apoptosis in cancer cell lines through the activation of caspase pathways .
Case Study 1: Neuroprotective Effects
In a controlled study involving mice with induced neuroinflammation, treatment with a related tetrazole compound significantly reduced markers of inflammation and improved behavioral outcomes. The mechanism involved the inhibition of NF-kB signaling pathways .
Case Study 2: Antimicrobial Efficacy
A series of synthesized tetrazole derivatives were tested for their antimicrobial activity against Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong activity, suggesting the potential for developing new antimicrobial agents based on this scaffold .
Data Summary Table
| Activity Type | Compound Tested | Result |
|---|---|---|
| Antimicrobial | 2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl} | Moderate to strong activity against bacteria |
| Anti-inflammatory | Related tetrazole derivatives | Inhibition of pro-inflammatory cytokines |
| Anticancer | Similar tetrazole derivatives | Induction of apoptosis in cancer cells |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing the tetrazole moiety exhibit significant antimicrobial properties. The presence of the 4-chlorophenyl group enhances the compound's ability to interact with microbial targets, making it a candidate for developing new antibiotics or antifungal agents. Studies have shown that similar derivatives demonstrate efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections resistant to conventional therapies .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Tetrazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This positions the compound as a candidate for further investigation in the treatment of inflammatory diseases such as arthritis and other chronic conditions .
Cancer Research
Recent studies have explored the use of tetrazole-based compounds in cancer therapy. The unique binding properties of such compounds allow them to interfere with cancer cell proliferation and induce apoptosis. Preliminary data indicate that this specific compound may affect cancer cell lines positively, warranting further research into its mechanism of action and therapeutic potential .
Agrochemicals
Pesticide Development
The structural characteristics of 2-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)propanamide make it a promising candidate for pesticide formulation. The tetrazole ring is known for its bioactivity against pests and pathogens affecting crops. Research into derivatives has shown effectiveness in controlling pests while minimizing environmental impact .
Herbicide Potential
The compound's ability to inhibit specific biochemical pathways in plants suggests potential use as a herbicide. Studies are ongoing to assess its efficacy against common agricultural weeds while ensuring safety for crops and non-target species .
Material Sciences
Polymer Chemistry
In material sciences, the incorporation of tetrazole derivatives into polymer matrices has been investigated for creating materials with enhanced thermal stability and mechanical properties. The unique bonding capabilities of the tetrazole group can lead to improved performance in various applications, including coatings and composites .
Sensor Technology
Research has also focused on the use of this compound in sensor technologies. Its ability to undergo specific chemical reactions can be harnessed for developing sensors that detect environmental pollutants or biological markers. The sensitivity and specificity of such sensors could be significantly enhanced through modifications of the tetrazole structure .
Comprehensive Data Table
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against resistant bacterial strains |
| Anti-inflammatory drugs | Inhibits pro-inflammatory cytokines | |
| Cancer therapeutics | Induces apoptosis in cancer cell lines | |
| Agrochemicals | Pesticides | Effective against agricultural pests |
| Herbicides | Potential for controlling weeds | |
| Material Sciences | Polymer formulations | Enhances thermal stability |
| Sensor technology | Detects pollutants with high sensitivity |
Comparison with Similar Compounds
Table 1: Structural Comparison of Tetrazole- and Sulfanyl-Containing Compounds
Key Structural and Electronic Differences
Tetrazole vs. Pyrazole Core :
- The target compound’s tetrazole ring (pKa ~4.9) is more acidic than pyrazole (pKa ~2.5), enabling stronger hydrogen-bonding interactions in physiological environments. The pyrazole in incorporates a trifluoromethyl group, enhancing metabolic stability and lipophilicity but reducing polarity .
Substituent Effects on Aromatic Rings: The 4-chlorophenyl group in the target compound provides a para-substituted electron-withdrawing effect, favoring planar molecular conformations.
Amide Chain Variations: The propanamide chain in the target compound offers greater conformational flexibility compared to the acetamide in . The terminal 5-methyl-oxazole group serves as a hydrogen-bond acceptor, whereas the 2-methoxyphenyl group in acts as a donor-acceptor hybrid.
Sulfanyl Linker Orientation :
- Crystallographic data (e.g., torsion angles for S1–C4–N1–N2) suggest that the sulfanyl linker’s orientation influences molecular packing and solubility. SHELX-refined structures indicate that substituent bulkiness (e.g., methyl groups in ) can distort the linker’s ideal geometry.
Implications for Research and Development
While pharmacological data are absent in the provided evidence, structural comparisons suggest the following hypotheses:
- The 4-chlorophenyltetrazole-propanamide-oxazole architecture may optimize target engagement in enzymes like cyclooxygenase (COX) or kinases, where aromatic stacking and hydrogen bonding are critical.
- The trifluoromethyl-pyrazole in could exhibit superior bioavailability due to enhanced lipophilicity, whereas the target compound’s oxazole may improve aqueous solubility.
Further studies using SHELX-refined crystallographic models and molecular dynamics simulations are recommended to correlate structural features with bioactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
